molecular formula C17H26N2O5 B8545489 BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE

BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE

Cat. No.: B8545489
M. Wt: 338.4 g/mol
InChI Key: MNXJRNLFQIIVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE: is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a methoxy(methyl)amino group, and a phenylmethoxypropan-2-yl group. These functional groups contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product .

For example, the synthesis may begin with the reaction of tert-butyl carbamate with an appropriate amine to form an intermediate. This intermediate is then subjected to further reactions, such as esterification with methoxy(methyl)amine and condensation with phenylmethoxypropan-2-yl chloride, to yield the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its structure allows it to act as a substrate or inhibitor in various biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl carbamate
  • tert-butyl N-methylcarbamate
  • tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

Uniqueness

Compared to similar compounds, BOC-O-BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. This makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C17H26N2O5

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate

InChI

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)18-14(15(20)19(4)22-5)12-23-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)

InChI Key

MNXJRNLFQIIVMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

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